2,2-Dimethyl-2,3,4,6,7,8-hexahydro-5H-pyrano[2,3-b]pyridin-5-one
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Overview
Description
2,2-Dimethyl-2,3,4,6,7,8-hexahydro-5H-pyrano[2,3-b]pyridin-5-one is a heterocyclic organic compound It features a pyrano[2,3-b]pyridine core structure, which is a fused bicyclic system containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2,3,4,6,7,8-hexahydro-5H-pyrano[2,3-b]pyridin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. Catalysts such as palladium or platinum may be employed to facilitate the cyclization process. Additionally, solvent selection and purification techniques are crucial to achieving high-quality industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2,3,4,6,7,8-hexahydro-5H-pyrano[2,3-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts
Substitution: Nucleophiles such as halides, amines, or alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2-Dimethyl-2,3,4,6,7,8-hexahydro-5H-pyrano[2,3-b]pyridin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-2,3,4,6,7,8-hexahydro-5H-pyrano[2,3-b]pyridin-5-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Meldrum’s acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Shares the 2,2-dimethyl substitution but differs in the core structure.
2,2-Dimethylbutane: Another compound with the 2,2-dimethyl substitution but lacks the heterocyclic core.
4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene: Contains a similar fused ring system but with different substituents.
Uniqueness
2,2-Dimethyl-2,3,4,6,7,8-hexahydro-5H-pyrano[2,3-b]pyridin-5-one is unique due to its specific combination of a pyrano[2,3-b]pyridine core and the 2,2-dimethyl substitution. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
88629-16-7 |
---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2,2-dimethyl-4,6,7,8-tetrahydro-3H-pyrano[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C10H15NO2/c1-10(2)5-3-7-8(12)4-6-11-9(7)13-10/h11H,3-6H2,1-2H3 |
InChI Key |
WNHUVQGQTJLRTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(O1)NCCC2=O)C |
Origin of Product |
United States |
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